
JIB-04
Übersicht
Beschreibung
JIB-04 ist ein niedermolekularer Inhibitor, der für seine breite antivirale und anticancerogene Wirkung bekannt ist. Er wurde als potenter Inhibitor von Jumonji-Histon-Demethylasen identifiziert, die Enzyme, die an der epigenetischen Regulation der Genexpression beteiligt sind . Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung der Replikation verschiedener Viren, einschließlich des schweren akuten respiratorischen Syndroms Virus 2 (SARS-CoV-2), gezeigt und anticancerogene Eigenschaften in mehreren Krebszelllinien demonstriert .
Herstellungsmethoden
This compound ist eine Pyridinhydrazon-Verbindung. Der Syntheseweg beinhaltet die Reaktion von 5-Chlor-2-hydroxypyridin mit Hydrazinhydrat zur Bildung des Hydrazon-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit 2-Pyridincarboxaldehyd umgesetzt, um this compound zu ergeben . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel, wie z. B. Ethanol, unter Rückfluss
Wirkmechanismus
Target of Action
JIB-04, also known as NSC693627 or (E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, is a pan-inhibitor that primarily targets the demethylase activity of the Jumonji family of histone lysine demethylases (KDMs) . These KDMs have distinct oncogenic functions based on their cellular localization, stimulating cancer cell proliferation, reducing the expression of tumor suppressors, and/or promoting the development of drug resistance .
Mode of Action
This compound interacts with its targets, the KDMs, leading to the growth inhibition and cell cycle arrest of cancer cells . It has been shown to significantly attenuate cancer stem cell (CSC) tumorsphere formation, growth, relapse, migration, and invasion in vitro . Among KDMs, the deficiency of KDM4B, KDM4D, and KDM6B reduced the viability of the tumorspheres, suggesting their roles in the function of CSCs .
Biochemical Pathways
This compound affects various cancer-related pathways, especially the PI3K/AKT pathway, which is crucial for cancer malignancy and the maintenance of CSCs . It has been found to downregulate E2F-regulated genes via the inhibition of the AKT2/FOXO3a/p21/RB axis . Furthermore, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and maintenance of colorectal cancer cells .
Pharmacokinetics
A study has developed a sensitive, specific, fast, and reliable UHPLC-MS/MS method for the quantification of this compound in rat plasma samples . The study found that this compound has an oral bioavailability of 44.4% in rats .
Result of Action
This compound has been shown to induce cell apoptosis via activation of the p53/Bcl-2/caspase pathway . In vivo, this compound lowers histone demethylase activity in tumors, reduces tumor burden, and prolongs cancer survival in mice .
Vorbereitungsmethoden
JIB-04 is a pyridine hydrazone compound. The synthetic route involves the reaction of 5-chloro-2-hydroxypyridine with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to yield this compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux
Analyse Chemischer Reaktionen
JIB-04 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Es kann an folgenden Reaktionen teilnehmen:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann zu ihren Hydrazinderivaten reduziert werden.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Introduction to JIB-04
This compound is a small molecule inhibitor targeting the Jumonji family of histone demethylases, which play critical roles in the regulation of gene expression and are implicated in various cancer types. This compound has garnered significant attention in scientific research due to its selective action against cancer cells, making it a promising candidate for therapeutic applications.
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including lung and prostate cancers. The compound exhibits IC50 values as low as 10 nM in cultured cells, indicating strong efficacy. Notably, it has been shown to decrease the total activity of H3K9me3 demethylases at similar concentrations, suggesting that its inhibitory effects are relevant in cellular contexts.
In Vivo Efficacy
Animal studies have illustrated this compound's ability to suppress tumor growth significantly. For example:
- In xenograft models using H358 and A549 lung cancer cells, this compound reduced tumor burden with IC50 values of 100 nM and 250 nM, respectively.
- Administered via intraperitoneal injection or oral gavage, this compound effectively prolonged survival in treated mice.
Resistance Mechanisms
Research indicates that this compound can sensitize cancer cells to chemotherapy by modifying surface protein expression, such as PD-L1, which enhances immune recognition and response against tumors. This aspect is crucial for overcoming drug resistance in breast cancer models.
Broad-Spectrum Antiviral Activity
Recent studies have also uncovered antiviral properties of this compound against SARS-CoV-2, suggesting its potential utility beyond oncology.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Lung Cancer Treatment
In a controlled study involving A549 lung cancer xenografts, this compound was administered bi-weekly at a dosage of 110 mg/kg. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment.
Case Study 2: Overcoming Drug Resistance
A study focusing on drug-resistant breast cancer cells demonstrated that pre-treatment with this compound significantly enhanced the efficacy of standard chemotherapeutic agents. By increasing PD-L1 expression, this compound facilitated immune-mediated destruction of resistant tumor cells.
Vergleich Mit ähnlichen Verbindungen
JIB-04 ist in seiner breiten Aktivität und Selektivität für Jumonji-Histon-Demethylasen einzigartig. Ähnliche Verbindungen umfassen:
Nitazoxanid: Ein weiteres breitspektriges antivirales Mittel, das Aktivität gegen SARS-CoV-2 gezeigt hat.
GSK-J4: Ein selektiver Inhibitor der Jumonji-Demethylase JMJD3, der in epigenetischen Studien verwendet wird.
Im Vergleich zu diesen Verbindungen hat this compound eine größere Bandbreite an Zielstrukturen und Anwendungen, was es zu einem vielseitigen Werkzeug in Forschung und potenzieller therapeutischer Entwicklung macht .
Biologische Aktivität
JIB-04 is a small molecule identified as a potent inhibitor of Jumonji-domain histone demethylases (JHDMs), which play a crucial role in epigenetic regulation by modifying histone methylation marks. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor growth and affect cellular processes related to proliferation and apoptosis.
This compound functions primarily by inhibiting the activity of multiple JHDMs, leading to altered gene expression profiles associated with cancer progression. It does not act as a competitive inhibitor of α-ketoglutarate, which distinguishes it from other known inhibitors. Instead, this compound selectively modulates transcriptional pathways that are critical for cancer cell viability and proliferation .
Key Findings on Biological Activity
-
Inhibition of Tumor Growth :
- In vitro studies have shown that this compound significantly inhibits the growth of Ewing Sarcoma cells and other cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
- In vivo experiments demonstrated that systemic administration of this compound resulted in a three-fold reduction in tumor growth in xenograft models, indicating its effectiveness as an anti-tumor agent .
-
Impact on Gene Expression :
- This compound treatment leads to the upregulation of genes involved in anti-proliferative and pro-apoptotic pathways while downregulating genes associated with cell proliferation and developmental processes .
- Transcriptome analysis revealed that this compound affects pathways related to cancer stem cell (CSC) maintenance, thereby inhibiting the tumor-initiating ability of CSCs in liver and colorectal cancers .
- Antitubercular Activity :
Table 1: Summary of this compound's Biological Effects
Table 2: Gene Expression Changes Induced by this compound
Gene Category | Upregulated Genes | Downregulated Genes |
---|---|---|
Anti-proliferative | p21, p53 | c-MYC, Cyclin D1 |
Apoptotic | BAX, BAK | BCL2 |
Cancer Stem Cell Markers | CD44, CD133 | LGR5, EpCAM |
Case Study 1: Ewing Sarcoma
In a study involving Ewing Sarcoma cells, this compound was shown to significantly impair cell viability through the inhibition of JHDMs. The compound induced apoptosis and altered gene expression patterns associated with cell proliferation. In vivo results indicated that mice treated with this compound displayed markedly reduced tumor growth compared to control groups .
Case Study 2: Hepatocellular Carcinoma (HCC)
In HCC models, this compound treatment resulted in significant reductions in cell migration and invasion capabilities. The compound also affected the expression levels of CSC markers, indicating its potential role in targeting cancer stem-like populations within tumors .
Eigenschaften
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JIB-04?
A1: this compound functions as a pan-inhibitor of Jumonji-family histone demethylases (JHDMs) [, , , , ]. It achieves this by disrupting the binding of oxygen to the Fe-dependent histone demethylase KDM4A/JMJD2A []. This inhibition leads to increased levels of trimethylated lysine residues on histones, effectively altering gene expression patterns [].
Q2: Which specific histone demethylases are known to be targeted by this compound?
A2: this compound exhibits inhibitory activity against a broad range of histone demethylases, including but not limited to:
- KDM4A/JMJD2A: Implicated in macrophage polarization and protein synthesis [, ].
- KDM4B/JMJD2B: Involved in IL-13-mediated fibrosis and tumor growth [, ].
- KDM4D: Plays a role in energy balance regulation and AgRP expression [].
- KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU1): Associated with oncogenic activity and potential drug targets [].
- KDM6B: Regulates AKT2 expression and contributes to HCC malignancy [].
- MINA53: Identified as a potential HIV-1 latency-promoting gene [].
Q3: What are the downstream effects of this compound-mediated histone demethylase inhibition?
A3: The downstream consequences of this compound treatment are diverse and depend on the specific cell type and context. Some observed effects include:
- Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing sarcoma [, , , ].
- Inhibition of Cancer Stem-Like Cell Properties: this compound effectively targets cancer stem cells in hepatocellular carcinoma, potentially reducing tumor relapse and metastasis [].
- Sensitization to Chemotherapy and Immunotherapy: Pre-treatment with this compound enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin and paclitaxel [, ]. It also synergizes with immunotherapy by upregulating PD-L1 expression [, ].
- Metabolic Reprogramming: this compound can influence cellular metabolism, impacting processes like glycolysis, lipogenesis, and serine metabolism [, , ].
- Modulation of Immune Responses: this compound can influence immune responses, both directly by affecting immune cell function and indirectly by altering tumor cell immunogenicity [, ].
Q4: How does this compound affect the epigenetic landscape?
A4: By inhibiting histone demethylases, this compound leads to an overall increase in histone methylation levels, particularly trimethylation marks like H3K9me3, H3K27me3, and H3K36me3 [, , , ]. These alterations in the epigenetic landscape can have profound effects on gene expression, potentially reactivating silenced tumor suppressor genes or inhibiting oncogene expression.
Q5: What are the potential therapeutic applications of this compound?
A5: this compound has demonstrated promising antitumor activity in various preclinical models, suggesting its potential therapeutic utility in:
- Cancer: this compound has shown efficacy in preclinical models of hepatocellular carcinoma [, ], breast cancer [, ], Ewing sarcoma [], rhabdomyosarcoma [], and leukemia []. It has also shown potential in overcoming drug resistance in gastric cancer [].
- Viral Infections: this compound exhibits broad-spectrum antiviral activity, inhibiting the replication of viruses like SARS-CoV-2, porcine coronavirus, and HIV-1 [, ].
- Fibrosis: this compound can attenuate IL-13-mediated fibrosis in bronchial fibroblasts, suggesting potential in treating asthma and other fibrotic diseases [].
Q6: What are the limitations of this compound as a therapeutic agent?
A6: Despite its promise, several challenges need to be addressed:
- Off-Target Effects: As a pan-histone demethylase inhibitor, this compound may affect multiple KDMs, potentially leading to off-target effects and toxicity [, ].
- Drug Resistance: Tumor cells can develop resistance to this compound, highlighting the need for combination therapies or strategies to mitigate resistance [, , ].
- Pharmacokinetic Profile: Further research is needed to optimize the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.